DNA Topoisomerase I Inhibition: Mechanism of Action Differentiation from HLM A–C Series
Huanglongmycin N (compound 14) has been identified as a DNA topoisomerase I (Topo I) inhibitor, with an EC50 value of 14 μM in Topo I inhibition assays [1]. This represents a fundamental mechanistic differentiation from the earlier HLM A–C congeners, for which no specific molecular target was identified [2]. While HLM A was reported to exhibit cytotoxicity against A549 cells (IC50 = 13.8 ± 1.5 μM), its mechanism of action remained uncharacterized [2]. The identification of Topo I as a specific target for HLM N provides a defined biochemical mechanism and enables structure-based optimization strategies that are not applicable to the earlier, mechanistically undefined HLM congeners.
| Evidence Dimension | Molecular target identification and mechanism of action |
|---|---|
| Target Compound Data | DNA topoisomerase I inhibitor; EC50 = 14 μM |
| Comparator Or Baseline | HLM A–C congeners: no defined molecular target identified |
| Quantified Difference | HLM N: EC50 = 14 μM for Topo I inhibition; HLM A–C: target unknown, no Topo I inhibition data available |
| Conditions | In vitro DNA topoisomerase I inhibition assay; HLM A cytotoxicity tested in A549 lung cancer cell line |
Why This Matters
A defined molecular target enables mechanistic interpretation of biological activity, supports structure-based lead optimization, and provides a quality control benchmark for compound procurement and assay validation, whereas an undefined mechanism introduces significant experimental uncertainty.
- [1] Zhu S, Wang Y, Wen Z, Duan Y, Huang Y. Discovery of a DNA Topoisomerase I Inhibitor Huanglongmycin N and Its Congeners from Streptomyces sp. CB09001. J Org Chem. 2021;86(23):16675-16683. View Source
- [2] Jiang L, Pu H, Xiang J, Su M, Yan X, Yang D, Zhu X, Shen B, Duan Y, Huang Y. Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001. Front Chem. 2018;6:254. View Source
